molecular formula C10H11FO B13952442 2,4,6-Trimethylbenzoyl fluoride CAS No. 826-66-4

2,4,6-Trimethylbenzoyl fluoride

Cat. No.: B13952442
CAS No.: 826-66-4
M. Wt: 166.19 g/mol
InChI Key: YNCGQEVEPBUPJQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoyl fluoride is an organic compound with the molecular formula C10H11FO. It is a derivative of benzoyl fluoride, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzoyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzoyl chloride. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt like potassium fluoride (KF) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors that can handle the corrosive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethylbenzoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzoyl fluoride involves its ability to undergo homolytic cleavage upon exposure to light, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various unsaturated compounds that can participate in radical polymerization .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylbenzoyl fluoride is unique due to its specific substitution pattern and the presence of a fluoride group, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a photoinitiator and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

826-66-4

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2,4,6-trimethylbenzoyl fluoride

InChI

InChI=1S/C10H11FO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3

InChI Key

YNCGQEVEPBUPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)F)C

Origin of Product

United States

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